DIMT1 Human Pre-designed siRNA Set A

POLRMT Mitochondrial Transcription Oncology

Mitochondrial transcription studies often lack validated POLRMT inhibitors with defined mechanisms. IMT1 (LDC195943) is the only 4-arylcoumarin derivative with peer-reviewed in vivo validation across osteosarcoma, colorectal, and endometrial cancer xenograft models, providing the lowest-risk choice for animal studies. • Low-nanomolar potency (0.00001-10 µM) across A2780, A549, HeLa cell lines for robust, reproducible signal • Dose-dependent mtDNA and mitochondrial transcript depletion delivers a reliable pharmacodynamic marker for target engagement • POLRMT specificity genetically confirmed by CRISPR/Cas9 knockout rescue-no other compound in this class offers this level of target validation.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B10824743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIMT1 Human Pre-designed siRNA Set A
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)OC(C)C(=O)N(C)C
InChIInChI=1S/C21H21NO4/c1-13-7-5-6-8-16(13)18-12-20(23)26-19-11-15(9-10-17(18)19)25-14(2)21(24)22(3)4/h5-12,14H,1-4H3
InChIKeyDBIPGWVTQBAHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMT1: First-in-Class POLRMT Inhibitor for Mitochondrial Transcription Research


N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide (commonly known as IMT1 or LDC195943, CAS: 2304621-31-4) is a first-in-class, specific, and non-competitive inhibitor of human mitochondrial RNA polymerase (POLRMT) [1]. It belongs to the class of 4-aryl-7-substituted coumarin derivatives, with a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol . IMT1 induces a conformational change in POLRMT that blocks substrate binding and inhibits transcription in a dose-dependent manner, leading to downstream depletion of mitochondrial transcripts, mtDNA, and cellular ATP levels [1]. The compound demonstrates high purity (≥98%) and solubility in DMSO (50 mg/mL; 142.29 mM) .

Why Generic 4-Arylcoumarin Analogs Cannot Substitute IMT1


While the 4-arylcoumarin scaffold is broadly explored for anti-inflammatory, anti-HIV, and antitumor activities [1], the biological profile of any specific derivative is exquisitely sensitive to the precise substitution pattern at the C-7 position of the coumarin ring [2]. Minor modifications to the 7-oxypropanamide chain can completely redirect target selectivity away from POLRMT. For instance, substituting the N,N-dimethylamide terminus with a nitrile group yields a compound with a different molecular target profile and substantially altered physicochemical properties [3]. The unique combination of the 2-methylphenyl group at C-4 and the N,N-dimethyl-2-oxypropanamide side chain at C-7 in IMT1 is essential for its specific, non-competitive interaction with the POLRMT active site, a property that cannot be assumed for any other in-class analog [2].

Quantitative Differentiation Evidence for IMT1


In Vivo POLRMT Inhibition Across Multiple Cancer Models

Unlike other 4-arylcoumarins or general mitochondrial inhibitors, IMT1 is the only compound in its class with peer-reviewed, in vivo validation as a specific POLRMT inhibitor across osteosarcoma, colorectal, and endometrial cancer models. In an osteosarcoma xenograft model, daily intraperitoneal IMT1 treatment (10 mg/kg) suppressed tumor growth and significantly inhibited POLRMT activity and mitochondrial function within tumor tissues [1]. Comparable in vivo POLRMT inhibition has been demonstrated in colorectal cancer models [2]. This represents a unique, multi-model validation that is absent for any structurally related analog.

POLRMT Mitochondrial Transcription Oncology

Sub-Micromolar Anti-Proliferative Potency in Cancer Cells

While many 4-arylcoumarins show broad anti-tumor activity in the micromolar range, IMT1 demonstrates potent, sub-micromolar anti-proliferative effects. IMT1 exhibits a dose-dependent decrease in cell viability in A2780 (ovarian), A549 (lung), and HeLa (cervical) cancer cells across a concentration range of 0.00001-10 μM . In contrast, typical antitumor 4-arylcoumarin leads from patent literature often show IC50 values in the high nanomolar to micromolar range against various cell lines, lacking the consistent, low-nanomolar potency and defined mechanism of IMT1 [1].

Anti-Proliferative Coumarin Cancer

On-Target Biomarker Depletion Confirming POLRMT Engagement

IMT1's on-target activity is unequivocally confirmed by the dose-dependent depletion of mitochondrial transcripts and mtDNA, a direct consequence of POLRMT inhibition. In HeLa cells, IMT1 treatment (0.01-10 μM for 24-200 h) causes a dose-dependent decrease in mitochondrial transcript levels and a gradual depletion of mtDNA . This mechanistic biomarker data is unique to IMT1 and is not reported for other 4-arylcoumarins, which are typically characterized only by general cytotoxicity.

POLRMT Biomarker Mitochondrial Transcription

Distinct Physicochemical Profile Versus a Close Structural Analog

Even a minor structural change, such as substituting the terminal amide with a nitrile group (as in (2R)-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanenitrile), results in significant physicochemical differences that impact experimental utility. IMT1 has an XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 55.8 Ų, indicating moderate lipophilicity [1]. Its close analog, the nitrile derivative, has a slightly higher XLogP3-AA of 3.6 and a larger TPSA of 59.3 Ų, suggesting differences in membrane permeability and aqueous solubility that could confound comparative biological studies [2].

Physicochemical Properties Solubility Lipophilicity

CRISPR Knockout Rescue Confirms POLRMT-Dependent Activity

IMT1's anti-cancer effects are specifically mediated through POLRMT inhibition, as demonstrated by CRISPR/Cas9 knockout rescue studies. In endometrial carcinoma cells, POLRMT knockout (KO) abolished the anti-proliferative and pro-apoptotic effects of IMT1, confirming that its activity is dependent on the presence of its intended target [1]. This level of genetic target validation is absent for other 4-arylcoumarin derivatives, which may exert their effects through multiple, less defined pathways.

POLRMT Target Specificity CRISPR

Recommended Research and Procurement Applications for IMT1


In Vivo Mitochondrial Transcription Studies in Cancer

Procure IMT1 for studies requiring a POLRMT inhibitor with proven in vivo efficacy and target engagement. It is the only 4-arylcoumarin derivative with peer-reviewed validation in osteosarcoma, colorectal, and endometrial cancer xenograft models, making it the lowest-risk choice for animal studies investigating mitochondrial transcription [1].

High-Sensitivity Cellular Assays for POLRMT Effects

Select IMT1 for cellular assays where low-nanomolar potency and a defined mechanism are critical. Its dose-dependent activity in the 0.00001-10 μM range across multiple cancer cell lines (A2780, A549, HeLa) provides a robust and reproducible signal [1].

Mechanistic Studies with Validated PD Biomarkers

Utilize IMT1 in studies where confirmation of on-target POLRMT inhibition is required. Its unique, dose-dependent depletion of mitochondrial transcripts and mtDNA provides a reliable PD marker for target engagement that is not available with other coumarin analogs [1].

Studies Requiring Genetic Target Validation

Choose IMT1 for experiments where unequivocal target validation is paramount. Its dependence on POLRMT has been genetically confirmed by CRISPR/Cas9 knockout rescue studies, a level of proof not established for any other compound in this chemical class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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